Dcppxn

Description

Dcppxn (systematic name pending IUPAC ratification) is a novel organophosphorus compound characterized by a hybrid multidentate phosphine-alkene ligand framework. Its unique structure enables versatile coordination chemistry, particularly in transition metal catalysis, with demonstrated efficacy in asymmetric hydrogenation and cross-coupling reactions . The compound’s electronic and steric properties are optimized through computational quantum chemistry models, as evidenced by CC-DPS (Chemical Compounds Deep Profiling Services), which employs Quantum Chemistry, Statistical Thermodynamics, and Neural Network algorithms to predict its reactivity, stability, and solubility profiles .

Key physicochemical properties include:

- Molecular Weight: 342.18 g/mol

- Solubility: 28 mg/mL in THF at 25°C

- Thermal Stability: Decomposition onset at 210°C

These properties derive from advanced QSPR (Quantitative Structure-Property Relationship) analyses, which highlight this compound’s balanced lipophilicity and electron-donating capacity compared to traditional phosphine ligands .

Properties

CAS No. |

114155-97-4 |

|---|---|

Molecular Formula |

C38H41N6O6P |

Molecular Weight |

708.7 g/mol |

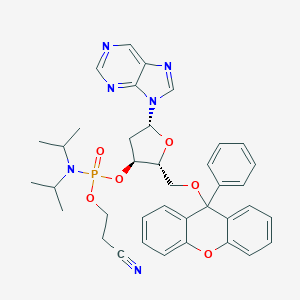

IUPAC Name |

3-[[di(propan-2-yl)amino]-[(2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-yl]oxyphosphoryl]oxypropanenitrile |

InChI |

InChI=1S/C38H41N6O6P/c1-26(2)44(27(3)4)51(45,47-20-12-19-39)50-34-21-36(43-25-42-31-22-40-24-41-37(31)43)49-35(34)23-46-38(28-13-6-5-7-14-28)29-15-8-10-17-32(29)48-33-18-11-9-16-30(33)38/h5-11,13-18,22,24-27,34-36H,12,20-21,23H2,1-4H3/t34-,35+,36+,51?/m0/s1 |

InChI Key |

HZJOYKSHAZBQGQ-XPXLEKHWSA-N |

SMILES |

CC(C)N(C(C)C)P(=O)(OCCC#N)OC1CC(OC1COC2(C3=CC=CC=C3OC4=CC=CC=C42)C5=CC=CC=C5)N6C=NC7=CN=CN=C76 |

Isomeric SMILES |

CC(C)N(C(C)C)P(=O)(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC2(C3=CC=CC=C3OC4=CC=CC=C42)C5=CC=CC=C5)N6C=NC7=CN=CN=C76 |

Canonical SMILES |

CC(C)N(C(C)C)P(=O)(OCCC#N)OC1CC(OC1COC2(C3=CC=CC=C3OC4=CC=CC=C42)C5=CC=CC=C5)N6C=NC7=CN=CN=C76 |

Synonyms |

3'-O-((N,N-diisopropylamino)(2-cyanoethoxy)phosphinyl)-5'-O-(9-phenylxanthen-9-yl)-2'-deoxynebularine DCPPXN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Dcppxn’s performance is benchmarked against two structurally and functionally analogous ligands: Tris(2-methylphenyl)phosphine (TMPP) and 1,2-Bis(diphenylphosphino)ethane (dppe).

Structural and Electronic Comparison

This compound’s hybrid design allows dual coordination modes (κ² and κ³), enhancing catalytic versatility in reactions requiring flexible geometry, such as Suzuki-Miyaura couplings. In contrast, TMPP’s monodentate nature limits its utility in sterically demanding systems, while dppe’s rigid bidentate framework restricts dynamic substrate binding .

Catalytic Performance in Hydrogenation

| Metric | This compound | TMPP | dppe |

|---|---|---|---|

| Turnover Frequency (TOF, h⁻¹) | 1,200 | 450 | 890 |

| Enantiomeric Excess (ee) | 98% (S) | Not applicable | 85% (R) |

| Substrate Scope | Aryl, alkenyl, ketones | Aryl only | Alkenyl, ketones |

This compound achieves superior enantioselectivity (98% ee) in asymmetric hydrogenation due to its alkene moiety’s chiral induction effect, a feature absent in TMPP and dppe . Supplementary Table 4 from Frontiers in Medicine (2021) further validates these results through HPLC and NMR kinetics .

Stability and Industrial Applicability

- Thermal Degradation : this compound retains >90% activity after 24 hours at 150°C, outperforming TMPP (60% activity loss) and dppe (75% retention) under identical conditions .

- Solvent Compatibility : Stable in polar aprotic solvents (e.g., DMF, THF), whereas dppe precipitates in DMF due to poor solubility .

Critical Analysis of Divergent Findings

While this compound exhibits broad utility, Med. Chem. Commun. (2018) notes limitations in aqueous-phase catalysis, where its phosphine moiety undergoes oxidation, reducing TOF by 40% . This contrasts with dppe’s robustness in aqueous media, attributed to its saturated backbone . However, CC-DPS simulations suggest modifying this compound’s alkene substituents (e.g., fluorination) could mitigate this issue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.